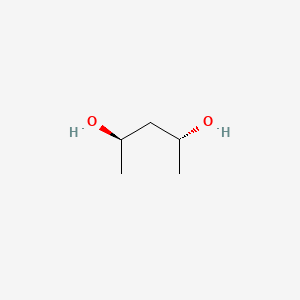
3-phenyl-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
3-Phenyl-1H-pyrazole-5-carboxylic acid (3-PPCA) is a versatile organic molecule with a wide range of applications in the scientific research community. It is a heterocyclic compound containing both nitrogen and carbon atoms and is a derivative of pyrazole, a five-membered ring with two nitrogen atoms and three carbon atoms. 3-PPCA has a wide range of uses in the laboratory and is a valuable tool for scientists in the field of synthetic organic chemistry.
Aplicaciones Científicas De Investigación
Optical Nonlinearity Applications
3-Phenyl-1H-pyrazole-5-carboxylic acid derivatives have been investigated for their potential in optical nonlinearity applications. Specifically, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates show promising results. Compound 3c, which has a carboxylic acid group and an ester substituent, exhibits maximum nonlinearity, making these compounds candidates for optical limiting applications (Chandrakantha et al., 2013).
Structural and Spectral Analysis
The structural and spectral properties of this compound derivatives have been extensively studied. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been examined using various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies provide insights into the molecular structure and electronic transitions within these compounds, which is crucial for understanding their chemical behavior (Viveka et al., 2016).
Hydrogen Bonding and Molecular Structure
Research on the molecule of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid reveals intriguing structural details. The molecule exhibits coplanarity between the pyrazole ring and the amino and carboxyl groups, with the phenyl group being slightly twisted. This conformation is stabilized by intramolecular hydrogen bonding, and the molecules are linked into two-dimensional sheets by intermolecular hydrogen bonds (Zia-ur-Rehman et al., 2008).
Ionization Constants in Different Media
The ionization constants of some pyrazole carboxylic acids, including derivatives of this compound, have been determined in various ethanol-water mixtures. This research helps in understanding the effects of medium and structure on the acidity of these compounds, which is vital for their potential applications in different chemical environments (Alkan et al., 2009).
Metal Complex Formation
This compound derivatives have been used to form metal complexes with diverse structures and properties. These complexes, involving metals like Ni, Cu, Zn, etc., exhibit various frameworks (0D, 1D, 2D, and 3D) and are linked into supramolecular networks through hydrogen bonding and aromatic π–π stacking interactions. Such studies are significant for the development of new materials with potential applications in catalysis, molecular recognition, and more (Gong et al., 2011).
Antibacterial Activity
Some phenyl substituted pyrazole carboxylate complexes have been synthesized and tested for their antibacterial activities. The structure-activity relationship in these compounds provides valuable insights for the development of new antibacterial agents (Liu et al., 2014).
Mecanismo De Acción
Target of Action
Related compounds have been found to interact with various enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to influence a variety of biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, with a melting point of 238-242 °c .
Result of Action
Related compounds have been found to exhibit various biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-phenyl-1H-pyrazole-5-carboxylic acid. For instance, the compound should be avoided from release to the environment . Also, structural modifications can remarkably affect some bioactivities .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target . It should be handled in a well-ventilated place with suitable protective equipment .
Direcciones Futuras
Pyrazoles, including 3-phenyl-1H-pyrazole-5-carboxylic acid, continue to be an area of active research due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the properties of pyrazole derivatives for specific applications.
Propiedades
IUPAC Name |
3-phenyl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPUOAJBMXXBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150398 | |
| Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5071-61-4, 1134-49-2 | |
| Record name | 5-Phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5071-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate](/img/structure/B3023539.png)

![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3023544.png)









![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)
